An In-depth Technical Guide to the Physicochemical Properties of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione
An In-depth Technical Guide to the Physicochemical Properties of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key physicochemical properties of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The quinazoline scaffold is a well-established pharmacophore found in numerous biologically active molecules.[1] Understanding the physicochemical characteristics of its derivatives is paramount for predicting their pharmacokinetic and pharmacodynamic behavior. This document details the molecular structure, and calculated properties, and provides in-depth, field-proven experimental protocols for the determination of critical parameters such as melting point, solubility, pKa, and lipophilicity (logP). While specific experimental data for this exact molecule is not extensively available in public literature, this guide leverages data from closely related analogs and established methodologies to provide a robust framework for its characterization.
Introduction and Molecular Structure
The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The subject of this guide, 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione, incorporates a 4-chlorophenyl substituent at the N3 position, a modification expected to significantly influence its physicochemical properties and biological interactions.
The structural representation of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is crucial for understanding its chemical behavior.
Figure 1: Chemical structure of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione.
Core Physicochemical Data
| Property | Value | Source/Method |
| Molecular Formula | C₁₄H₉ClN₂O₂ | - |
| Molecular Weight | 272.69 g/mol | Calculated |
| CAS Number | 2400-95-5 | [2] |
| Melting Point | Not available | Experimental determination required |
| Boiling Point | Not available | Likely to decompose at high temperatures |
| Solubility | Not available | Experimental determination required |
| pKa | Not available | Experimental determination required |
| logP | Not available | Experimental determination or computational prediction required |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to depress and broaden the melting range.[3]
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the crystalline 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is finely ground to a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.[3][4]
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or digital temperature sensor.[3]
-
Measurement:
-
For an unknown compound, a preliminary rapid heating is performed to estimate the approximate melting range.
-
A fresh sample is then heated at a slower rate, typically 1-2°C per minute, as the temperature approaches the estimated melting point.[4]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last crystal melts is recorded as the end of the melting range.[3]
-
Figure 2: Workflow for melting point determination.
Solubility Determination (Shake-Flask Method)
Solubility is a crucial parameter that influences a drug's absorption and distribution. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[2]
Protocol: Equilibrium Solubility Determination
-
Preparation of a Saturated Solution: An excess amount of solid 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.[2]
-
Equilibration: The vial is agitated (e.g., on a shaker or with a magnetic stirrer) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[2]
-
Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.[2]
-
Quantification: The concentration of the compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[2]
-
Data Reporting: Solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[2]
Figure 3: Workflow for solubility determination via the shake-flask method.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa dictates its degree of ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a precise method for pKa determination.[5][6]
Protocol: Potentiometric pKa Determination
-
Solution Preparation: A solution of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is prepared in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) at a known concentration (typically around 1 mM).[1][7] The ionic strength of the solution is kept constant using an inert salt like KCl.[1][7]
-
Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer. The solution is purged with nitrogen to remove dissolved carbon dioxide.[1][7]
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.[1][7] The pH of the solution is recorded after each addition.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve. For a weak acid, the pH at the half-equivalence point is equal to the pKa.[1][8]
Figure 4: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP) Determination (Shake-Flask Method)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), describes the distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[9] It is a critical determinant of a drug's ability to cross biological membranes. The shake-flask method is the gold standard for experimental logP determination.[10][11]
Protocol: Shake-Flask logP Determination
-
Phase Preparation: n-Octanol and an aqueous buffer (typically phosphate buffer at pH 7.4 to determine logD₇.₄, which is relevant for physiological conditions) are mutually saturated by vigorous mixing followed by separation.[12]
-
Partitioning: A known amount of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is dissolved in one of the phases. The two phases are then combined in a known volume ratio and shaken until equilibrium is reached.[10][]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.[12]
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[10][12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[11]
Expected Spectral Characteristics
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring system and the 4-chlorophenyl ring. The N-H proton of the quinazoline ring will likely appear as a broad singlet. The chemical shifts and coupling patterns of the aromatic protons will be influenced by their electronic environment. For instance, ¹H NMR data for similar quinazolin-4(3H)-one derivatives show aromatic protons in the range of δ 7.2-8.7 ppm.[14]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the dione functionality, typically in the range of δ 150-165 ppm. Aromatic carbons will resonate in the region of δ 110-150 ppm. The number of signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule. For example, the carbonyl carbons in 3-(phenylamino)quinazoline-2,4(1H,3H)-dione appear at δ 162.0 and 150.4 ppm.[15]
-
FT-IR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione group, typically in the region of 1650-1740 cm⁻¹. N-H stretching vibrations are expected around 3200-3400 cm⁻¹. C-Cl stretching vibrations may be observed in the fingerprint region. IR spectra of related compounds show strong C=O peaks around 1688-1692 cm⁻¹ and N-H stretching around 3327 cm⁻¹.[14]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (272.69 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected. Fragmentation patterns will likely involve the cleavage of the bond between the quinazoline and the chlorophenyl moieties.
Conclusion
This technical guide provides a foundational framework for the characterization of the physicochemical properties of 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione. While a comprehensive experimental dataset for this specific molecule is not yet publicly available, the detailed protocols and expected spectral characteristics outlined herein offer a robust starting point for researchers in the field. The application of these standardized methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing the understanding and development of novel quinazoline-based therapeutic agents.
References
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
- Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. MDPI.
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- Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors. (2025, November 13). PMC.
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